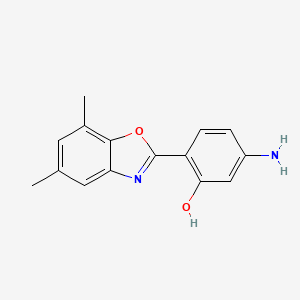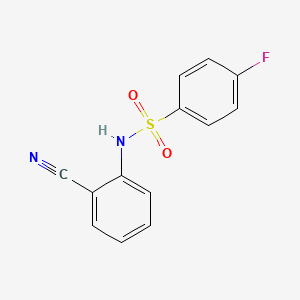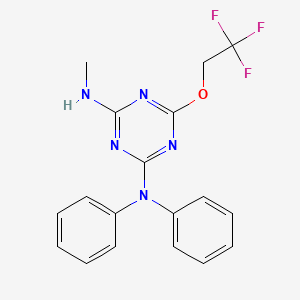![molecular formula C22H16BrN3O3 B15012592 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure comprises a bromonitrophenyl group and a dimethylbenzoxazolylphenyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of a bromophenyl compound to introduce the nitro group. This is followed by a condensation reaction with a benzoxazole derivative under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound’s nitro and bromine groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The benzoxazole moiety contributes to its stability and enhances its binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE: shares similarities with other bromonitrophenyl and benzoxazole derivatives.
2-Pyrrolidone: Another compound with a similar structural framework, used in various industrial applications.
Uniqueness
- The unique combination of bromonitrophenyl and dimethylbenzoxazolylphenyl groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE imparts distinct chemical properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C22H16BrN3O3 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
1-(4-bromo-3-nitrophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H16BrN3O3/c1-13-8-19-21(9-14(13)2)29-22(25-19)16-4-3-5-17(11-16)24-12-15-6-7-18(23)20(10-15)26(27)28/h3-12H,1-2H3 |
InChI-Schlüssel |
QRERIJVREQDAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15012516.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012525.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B15012549.png)
![(4Z,4'Z)-4,4'-[benzene-1,4-diyldi(Z)methylylidene]bis[2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one]](/img/structure/B15012554.png)
![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15012559.png)

![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)


![4-(3-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012582.png)
